An In-depth Technical Guide to tert-Butyl Cyclopropanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to tert-Butyl Cyclopropanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Tert-butyl cyclopropanecarboxylate (CAS No. 87661-20-9) is a valuable ester that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. It uniquely combines the structural features of a cyclopropane ring and a tert-butyl ester group. The cyclopropane moiety, a small, strained ring, imparts conformational rigidity and metabolic stability, often acting as a bioisosteric replacement for alkenes or gem-dimethyl groups in drug candidates.[1][2][3] Concurrently, the tert-butyl group provides significant steric hindrance, which can direct reaction pathways and, crucially, enhance the metabolic stability of the ester linkage, making it an effective prodrug motif resistant to premature hydrolysis.[4][5] This guide offers a comprehensive overview of the physical properties, spectroscopic profile, synthesis, and strategic applications of tert-butyl cyclopropanecarboxylate for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical reagent are critical for its effective use in experimental design. The key identifiers and physicochemical characteristics of tert-butyl cyclopropanecarboxylate are summarized below.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 87661-20-9 | [6][7] |
| IUPAC Name | tert-butyl cyclopropanecarboxylate | [6] |
| Molecular Formula | C₈H₁₄O₂ | [6] |
| Molecular Weight | 142.20 g/mol | [6] |
| SMILES | CC(C)(C)OC(=O)C1CC1 | [6] |
| InChIKey | FTEAAYMAQFBUJJ-UHFFFAOYSA-N | [6] |
Physical Properties
| Property | Value | Notes | Reference(s) |
| Physical Form | Colorless Liquid | --- | [7] |
| Boiling Point | 154-155 °C | At atmospheric pressure. | [7][8] |
| Density | 1.012 ± 0.06 g/cm³ | Predicted value. Experimental data is not readily available. | [7] |
| Solubility | --- | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) and poorly soluble in water due to its nonpolar character. | --- |
| Refractive Index | --- | Experimental data for the tert-butyl isomer is not readily available. The related n-butyl isomer has a refractive index of 1.428. | [9] |
Spectroscopic Profile
Understanding the spectroscopic signature of tert-butyl cyclopropanecarboxylate is essential for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions. A prominent singlet, integrating to 9 protons, is expected around δ 1.4-1.5 ppm , corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[10] The protons on the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 0.7-1.6 ppm . The methine proton (CH) adjacent to the carbonyl group will be the most downfield of the ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for each carbon environment. Key expected chemical shifts include the ester carbonyl carbon (C =O) around δ 173-175 ppm , the quaternary carbon of the tert-butyl group (-C (CH₃)₃) near δ 80-81 ppm , and the tert-butyl methyl carbons (-C(C H₃)₃) at approximately δ 28 ppm .[11] The cyclopropyl methine (C H) and methylene (C H₂) carbons are expected in the δ 15-25 ppm range.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this ester is expected to be dominated by fragmentation. The molecular ion peak ([M]⁺) at m/z 142 may be observed but is often weak. The most prominent peak (base peak) is anticipated at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by the alpha cleavage of the ester oxygen-carbon bond.[13] Another significant fragmentation pathway involves the loss of neutral isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a fragment ion at m/z 86 .[14]
Synthesis and Purification
Tert-butyl cyclopropanecarboxylate is most efficiently prepared by the esterification of a cyclopropanecarboxylic acid derivative. The following workflow and protocol describe a scalable and high-yield synthesis.
Synthesis Workflow
Caption: Synthesis workflow for tert-butyl cyclopropanecarboxylate.
Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride
This protocol is adapted from established literature procedures.[7][15]
Step 1: Reaction Setup
-
Suspend potassium tert-butoxide (1.0 eq.) in anhydrous tert-butyl methyl ether (MTBE, approx. 10 mL per gram of t-BuOK) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0-5 °C using an ice-ethanol bath.
Step 2: Acylation
-
Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the cooled, stirring suspension over 60 minutes.
-
Causality: The slow, dropwise addition at low temperature is crucial to control the highly exothermic reaction between the reactive acid chloride and the strong alkoxide base, preventing side reactions and ensuring safety. MTBE is chosen as the solvent for its low freezing point and good solvating properties for the reagents.
Step 3: Reaction Completion
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The progress can be monitored by techniques like on-line FTIR if available.[7]
Step 4: Aqueous Workup
-
Carefully quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
-
Causality: The bicarbonate solution neutralizes any unreacted cyclopropanecarbonyl chloride and acidic byproducts. This step is performed cautiously as CO₂ gas evolution may occur.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the aqueous phase with a further portion of MTBE.
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).
-
Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions, facilitating a clean separation.
Step 5: Isolation
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator at 30 °C / 150 mbar) to yield the crude product.[7]
Purification
The crude product is typically of high purity but may contain residual solvent. For applications requiring exacting purity, fractional distillation under reduced pressure is recommended.
-
Procedure: Assemble a fractional distillation apparatus. Place the crude oil in the distillation flask with a few boiling chips. Apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~88-90 °C at 22 mmHg).[16] The precise boiling point will depend on the vacuum achieved.
Safety, Handling, and Storage
Proper handling and storage are imperative for ensuring laboratory safety and maintaining the integrity of the compound.
GHS Hazard Summary
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| GHS02, GHS07 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor. |
| Skin Irritant (Category 2) | H315: Causes skin irritation. | |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | |
| (Data sourced from ECHA C&L Inventory)[6][8] |
Handling and Storage Recommendations
-
Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term stability, storage at 2-8 °C is recommended.[7]
Applications in Medicinal Chemistry and Drug Development
The combination of a cyclopropane ring and a tert-butyl ester makes tert-butyl cyclopropanecarboxylate a strategically valuable building block in the design of novel therapeutics.
Caption: Strategic benefits of the structural motifs in tert-butyl cyclopropanecarboxylate.
The Role of the Cyclopropyl Group
The cyclopropane ring is a "conformationally constrained and lipophilic bioisostere" frequently used in drug design.[3] Its key contributions include:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous linear alkyl chains.[1][17]
-
Improved Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can improve binding affinity to a biological target, leading to increased potency and reduced off-target effects.[1][3]
-
Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and membrane permeability.[3][18]
The Role of the tert-Butyl Ester
The tert-butyl ester is not merely a protecting group; it is a functional moiety with significant implications for pharmacokinetics.
-
Enhanced Metabolic Stability: The steric bulk of the tert-butyl group provides a powerful shield against hydrolysis by common esterase enzymes found in the plasma and gastrointestinal tract.[4][5] This is a critical feature for designing orally available ester prodrugs that need to survive first-pass metabolism.
-
Prodrug Design: This stability allows the ester to act as a prodrug, delivering the parent carboxylic acid to the target tissue or cell type where it can be cleaved by specific enzymes or conditions, thereby improving the therapeutic window of the active compound.[5][19] Recent studies on glutamine antagonist prodrugs for cancer therapy have shown that tert-butyl esters confer excellent stability in both plasma and intestinal homogenates, leading to higher tumor delivery of the active drug.[5][19]
By providing both of these valuable motifs in a single, readily available package, tert-butyl cyclopropanecarboxylate serves as an efficient starting point for the synthesis of complex molecules with desirable drug-like properties.
Conclusion
Tert-butyl cyclopropanecarboxylate is a foundational reagent whose physical and chemical properties make it highly attractive for synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and well-defined spectroscopic characteristics facilitate its use in the laboratory. For drug development professionals, its constituent parts—the metabolically robust and conformationally rigid cyclopropane ring and the sterically hindered, hydrolysis-resistant tert-butyl ester—offer a powerful combination for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl cyclopropanecarboxylate | C8H14O2 | CID 13676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 87661-20-9 | CAS DataBase [m.chemicalbook.com]
- 8. 87661-20-9 Cas No. | tert-Butyl cyclopropanecarboxylate | Apollo [store.apolloscientific.co.uk]
- 9. butyl cyclopropanecarboxylate [stenutz.eu]
- 10. acdlabs.com [acdlabs.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. pure.uva.nl [pure.uva.nl]
- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 15. tert-butyl cyclopropanecarboxylate | 87661-20-9 [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade | CoLab [colab.ws]
- 18. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
